molecular formula C11H11FO B116892 1-Cyclopropyl-2-(4-fluorophenyl)ethanone CAS No. 1071842-61-9

1-Cyclopropyl-2-(4-fluorophenyl)ethanone

Cat. No. B116892
CAS RN: 1071842-61-9
M. Wt: 178.2 g/mol
InChI Key: YMSQEGGMZUPCFH-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-2-(4-fluorophenyl)ethanone” is a unique chemical compound with the empirical formula C11H11FO . It has a molecular weight of 178.20 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C11H11FO/c12-10-5-1-8 (2-6-10)7-11 (13)9-3-4-9/h1-2,5-6,9H,3-4,7H2 . The Canonical SMILES representation is C1CC1C(=O)CC2=CC=C(C=C2)F .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.20 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 17.1 Ų .

properties

IUPAC Name

1-cyclopropyl-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSQEGGMZUPCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603346
Record name 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(4-fluorophenyl)ethanone

CAS RN

1071842-61-9
Record name 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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